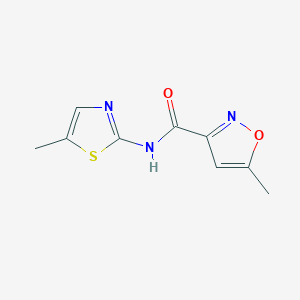![molecular formula C15H15Cl2N3O2S2 B4628820 2-[(2,5-dichlorophenyl)sulfonyl]-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4628820.png)
2-[(2,5-dichlorophenyl)sulfonyl]-N-(4-methylbenzyl)hydrazinecarbothioamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related hydrazinecarbothioamide compounds involves multiple steps, starting from reactions of isothiocyanates with hydrazides or hydrazines. For instance, compounds similar to the one of interest can be synthesized by reacting chloro-isothiocyanatobenzene with hydrazine hydrate in suitable solvents, followed by condensation with aromatic aldehydes (Ramadan, 2019). Such methodologies are indicative of the potential routes for synthesizing the target compound, emphasizing the importance of selecting appropriate reagents and conditions for achieving desired structural features.
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is characterized using various spectroscopic techniques, including NMR, mass spectrometry, and IR spectroscopy. These methods provide detailed insights into the compound's structure, such as the presence of specific functional groups and the overall molecular geometry. Studies like those conducted by Ubeid et al. (2021), who described the preparation and structural elucidation of related compounds, highlight the utility of these techniques in understanding the molecular framework and potential reactive sites within the molecule.
Chemical Reactions and Properties
Hydrazinecarbothioamides participate in numerous chemical reactions, reflecting their versatile chemical properties. They can undergo condensation, cyclization, and substitution reactions, forming a wide range of derivatives with varied biological activities. The reactivity of these compounds is significantly influenced by the presence of sulfonyl and hydrazine groups, which can interact with various reagents to produce compounds with novel structural and functional attributes.
Physical Properties Analysis
The physical properties of hydrazinecarbothioamides, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are determined by the compound's molecular structure and can be analyzed using techniques like X-ray crystallography. For example, the study of crystal structures and Hirshfeld surface analysis provides insights into the intermolecular interactions and stability of these compounds in the solid state (Channar et al., 2019).
Aplicaciones Científicas De Investigación
Antitumor Activity
1,2-bis(arylsulfonyl)hydrazines have been investigated for their antineoplastic activity against leukemia, showing that some derivatives can significantly increase the survival time of tumor-bearing mice. The alkylating activity, a necessary condition for antitumor activity, has been evaluated through the absorbance of alkylated products, supporting the potential use of these compounds in cancer treatment (Shyam et al., 1986).
Antibacterial and Antioxidant Activities
Thiosemicarbazones derived from hydrazinecarbothioamide have been explored for their antibacterial and antioxidant properties. These compounds showed excellent inhibition potency against Gram-positive pathogens at low concentrations and possessed significant antioxidant activity against various radicals (Karaküçük-İyidoğan et al., 2014).
Corrosion Inhibition
Aromatic hydrazide derivatives, specifically 2-(3,4,5-trimethoxybenzylidene) hydrazinecarbothioamide, have been studied for their ability to inhibit corrosion on mild steel in hydrochloric acid. These studies demonstrate that such compounds can act as mixed-type inhibitors and adsorb onto the steel surface, providing protection against corrosion and suggesting their potential in industrial applications (Kumari et al., 2017).
Propiedades
IUPAC Name |
1-[(2,5-dichlorophenyl)sulfonylamino]-3-[(4-methylphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2S2/c1-10-2-4-11(5-3-10)9-18-15(23)19-20-24(21,22)14-8-12(16)6-7-13(14)17/h2-8,20H,9H2,1H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHDUSFCLHNHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-dichlorophenyl)sulfonyl]-N-(4-methylbenzyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4628749.png)


![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4628767.png)
![1-(3,4-dimethylphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628777.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-fluorophenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4628794.png)
![1-methyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4628799.png)
![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4628812.png)
![N-(4-bromophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B4628825.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4628835.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4628854.png)
![5-[(2-phenyl-5-pyrimidinyl)methylene]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628860.png)